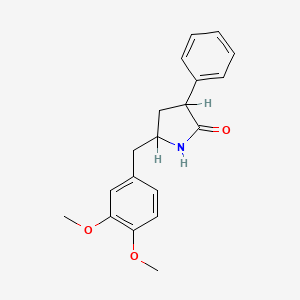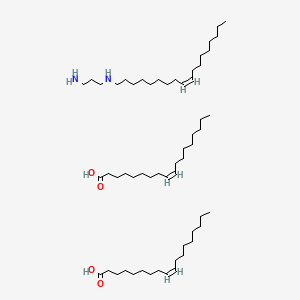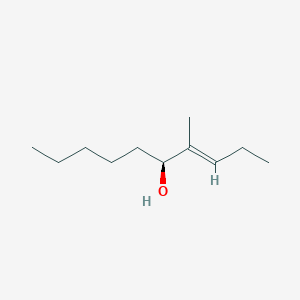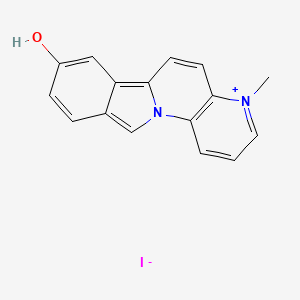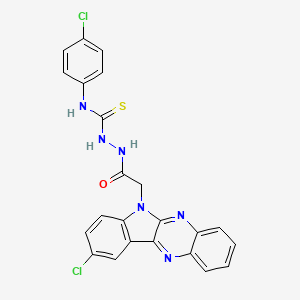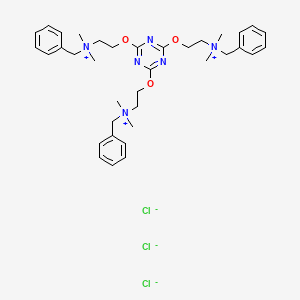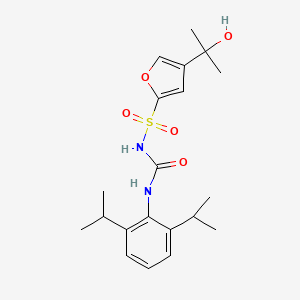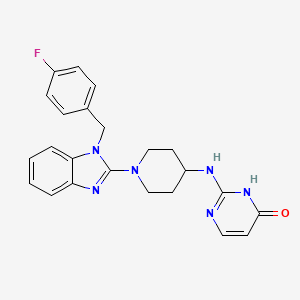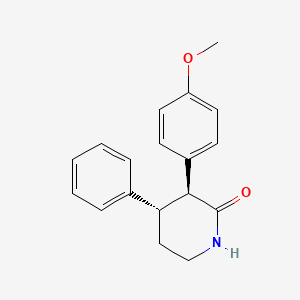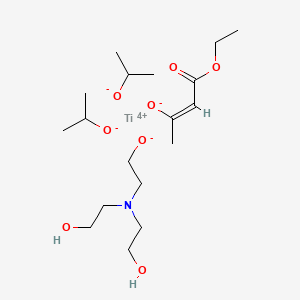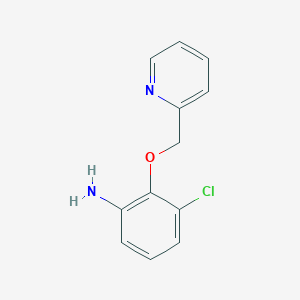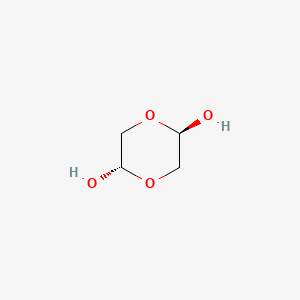
1,4-Dioxane-2,5-diol, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,5-diol, trans-: is a chemical compound with the molecular formula C4H8O4. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring. This compound is known for its stability and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,5-diol, trans- can be synthesized through a hydrolysis reaction. The process involves using water as a solvent and an alkali under low-temperature conditions. The reaction is followed by filtration and evaporation to obtain the target product .
Industrial Production Methods: The industrial production of 1,4-Dioxane-2,5-diol, trans- involves a simple hydrolysis reaction with batch charging. This method is energy-efficient, cost-effective, and suitable for large-scale production. The reaction conditions are mild, with no need for high or low temperatures, making the process safe and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxane-2,5-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,5-diol, trans- has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 1,4-Dioxane-2,5-diol, trans- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role in chemical reactions. It can also act as a stabilizer in certain reactions by forming complexes with other compounds .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane-2,3-diol, trans-: This compound is similar in structure but has hydroxyl groups at different positions.
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative used in polymer production and other industrial applications.
Uniqueness: 1,4-Dioxane-2,5-diol, trans- is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial processes where other dioxane derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
110822-84-9 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(2S,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4+ |
InChI-Schlüssel |
ATFVTAOSZBVGHC-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@@H](OC[C@H](O1)O)O |
Kanonische SMILES |
C1C(OCC(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


